REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2].[I-:12].[Na+].ClN1C(=O)CCC1=O>C(OCC)(=O)C.O>[CH2:1]([C:3]1[C:11]([I:12])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NN2C(C=CC=C2)=C1
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
411 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours and 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice water bath
|
Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The separated organic layer was washed twice with a 10% sodium thiosulfate aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added hexane
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
FILTRATION
|
Details
|
The hexane solution was filtrated
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble substance
|
Type
|
WASH
|
Details
|
The hexane solution was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Then, the resulting residue was dissolved in ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN2C(C=CC=C2)=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 663 g | |
YIELD: PERCENTYIELD | 98.9% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |